3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. These features make it valuable in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield, often involving automated processes and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole moiety.
Reduction: This can affect the carbonyl groups.
Substitution: Commonly involves the replacement of the Fmoc group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve bases like piperidine to remove the Fmoc group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The indole moiety can interact with biological molecules, influencing pathways related to protein synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-N-benzyl-L-alanine
- Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
- Fmoc-Ser-OH
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is unique due to its combination of the Fmoc protecting group and the indole moiety. This combination provides distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
2354603-62-4 |
---|---|
Molecular Formula |
C26H22N2O4 |
Molecular Weight |
426.5 |
Purity |
95 |
Origin of Product |
United States |
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